{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride
Description
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C7H9ClN2OS |
|---|---|
Molecular Weight |
204.68 g/mol |
IUPAC Name |
(3-methylimidazo[5,1-b][1,3]thiazol-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8N2OS.ClH/c1-5-6(3-10)11-7-2-8-4-9(5)7;/h2,4,10H,3H2,1H3;1H |
InChI Key |
PSRUQYLCCMMRAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CN=CN12)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,3-b][1,3]thiazole ring system. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .
Scientific Research Applications
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine hydrochloride
Uniqueness
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Biological Activity
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride (CAS No. 208723-13-1) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components, particularly the thiazole and imidazole rings, which are known for their diverse pharmacological properties.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The presence of electron-donating groups and specific substitutions on the phenyl ring enhance cytotoxic activity:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
| Reference Drug (Doxorubicin) | < IC50 of tested compounds | Various |
The SAR analysis suggests that specific modifications to the thiazole structure can significantly influence anticancer efficacy .
The mechanism by which this compound exerts its biological effects may involve interactions with cellular targets such as proteins involved in apoptosis and cell cycle regulation. Molecular dynamics simulations have indicated that these compounds interact with proteins primarily through hydrophobic contacts and some hydrogen bonding .
Study on Anticancer Properties
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested their anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. Among the derivatives, one compound demonstrated strong selectivity with an IC50 value significantly lower than that of standard treatments .
Cytotoxicity Assessment
In a comparative study on various thiazole compounds, it was found that modifications at the 4-position of the phenyl ring significantly increased cytotoxicity against cancer cell lines. The presence of a methyl group at this position enhanced the compound's interaction with cellular targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride, and how can purity be optimized?
- Synthesis : A common approach involves condensation reactions under reflux conditions. For example, analogous imidazo-thiazole derivatives are synthesized by reacting precursors (e.g., substituted amines or aldehydes) in ethanol or methanol with catalytic acetic acid, followed by solvent evaporation and recrystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/dimethylformamide is effective for isolating high-purity products. Monitoring reaction progress via TLC ensures minimal byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using DEPT-135/HSQC to confirm the imidazo-thiazole core and methanol substituent. Aromatic protons typically appear at δ 6.5–8.5 ppm, while methyl groups resonate near δ 2.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+) and fragmentation pattern. For example, the molecular formula C₈H₁₀ClN₃OS (MW: 247.7 g/mol) should align with calculated exact mass .
Q. How can stability be assessed under varying storage conditions?
- Protocol : Store the hydrochloride salt at –20°C in airtight, light-protected containers. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolysis of the thiazole ring or oxidation of the methanol group are common degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methods : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinity to targets like kinases or GPCRs. Parameterize the compound using Gaussian 09 at the B3LYP/6-31G* level for charge distribution .
- Case Study : Analogous imidazo-thiazoles show affinity for inflammatory mediators (e.g., COX-2). Docking into COX-2’s active site (PDB: 1CX2) reveals hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
Q. What strategies resolve contradictions in reported biological activity data?
- Analysis : Cross-validate assays (e.g., ELISA vs. cell-based inhibition) and control for salt form variability. For example, discrepancies in IC₅₀ values may arise from differences in hydrochloride counterion solubility .
- Case Example : If one study reports anti-inflammatory activity (IC₅₀: 10 μM) while another shows no effect, re-test under standardized conditions (e.g., LPS-induced RAW264.7 cells) with purity >98% confirmed by HPLC .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Key Modifications :
| Position | Modification | Effect |
|---|---|---|
| Thiazole C2 | Methanol → Amine | Increased solubility but reduced potency |
| Imidazo N1 | Methyl → Ethyl | Enhanced metabolic stability |
- Synthetic Pathway : Introduce substituents via Mannich reactions or Suzuki coupling, as demonstrated for related benzothiazoles .
Methodological Considerations
- Crystallography : Use SHELXL for single-crystal refinement. The imidazo-thiazole system often crystallizes in monoclinic systems (space group P2₁/c) with Z = 4 .
- Toxicity Screening : Assess in vitro cytotoxicity (HepG2 cells) and genotoxicity (Ames test) to prioritize derivatives for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
